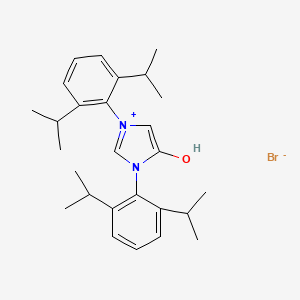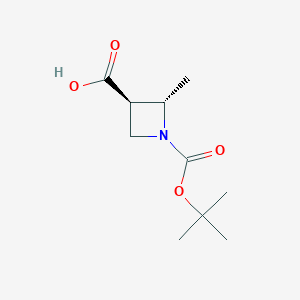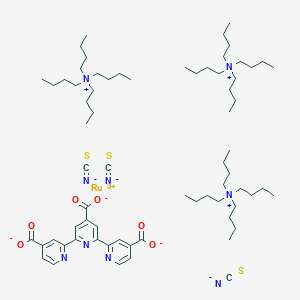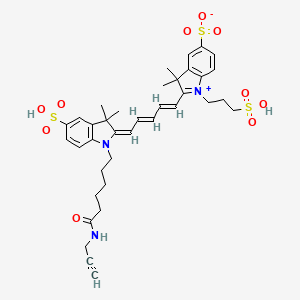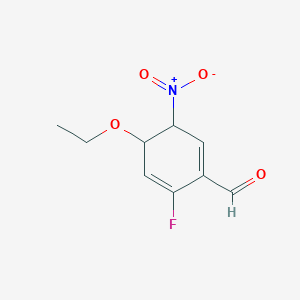
N-(4-Pentynoyl)-galactosamine tetraacylated (Ac4GalNAl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Pentynoyl)-galactosamine tetraacylated (Ac4GalNAl) is an alkyne-labeled monosaccharide . It provides a highly specific tool for studying glycoproteins through metabolic labeling in vivo and subsequent chemoselective ligation . The acetyl groups increase cell permeability and allow the unnatural sugars to easily pass through the cell membrane .
Synthesis Analysis
The synthesis of Ac4GalNAl involves the use of alkyne-labeled monosaccharides . It is cell-permeable and is intracellularly processed and incorporated instead of its natural monosaccharide counterpart .Molecular Structure Analysis
The molecular formula of Ac4GalNAl is C19H25NO10 . It is an alkyne-labeled monosaccharide, which means it contains a triple bond between two carbon atoms .Chemical Reactions Analysis
The resulting alkyne-contained glycoprotein from Ac4GalNAl can be detected via Cu(I)-catalyzed (CuAAC) click reaction with either fluorescent-labeled azides or biotin-azide .Physical And Chemical Properties Analysis
Ac4GalNAl is a beige powder . It has a molecular weight of 427.41 . It is soluble in DMSO, DMF, DCM, THF, and chloroform .科学的研究の応用
Metabolic Labeling of Glycoproteins
Ac4GalNAl is utilized in metabolic labeling to study glycoproteins within living organisms. It’s an alkyne-labeled monosaccharide that is processed intracellularly and incorporated into glycoproteins in place of the natural monosaccharide N-acetylglucosamine (GlcNAc). This allows for the specific detection of glycoproteins through a chemoselective ligation process .
Click Chemistry for Protein Tracking
The compound’s alkyne group enables it to participate in click chemistry reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is used to attach fluorescent labels or other probes to the modified glycoproteins, facilitating the tracking and study of proteins within cells .
Cell Surface Glycoprotein Characterization
Ac4GalNAl serves as a tool for identifying and characterizing cell surface sialic acid-containing glycoproteins. The acetyl groups enhance cell permeability, allowing the unnatural sugar to enter the cell more easily, where it is then incorporated into cell surface proteins .
Proteomic Analysis
Researchers use Ac4GalNAl for proteomic analysis to understand protein expression, interaction, and function. The alkyne-modified proteins can be isolated and identified, providing insights into cellular processes and protein networks .
Study of Glycan Processing
The compound is instrumental in studying the intracellular processing of glycans. By tracking the incorporation of Ac4GalNAl into cellular proteins, scientists can gain a better understanding of glycan biosynthesis and metabolism .
Drug Discovery and Development
In drug discovery, Ac4GalNAl can be used to identify potential drug targets by isolating and studying glycoproteins that play a role in disease pathways. This can lead to the development of new therapeutic agents .
Biomarker Identification
The ability to label and track glycoproteins makes Ac4GalNAl a valuable tool in the search for biomarkers. These biomarkers can be used for diagnostic purposes or to monitor the progression of diseases .
Understanding Glycoprotein Roles in Diseases
Finally, Ac4GalNAl aids in researching the roles that glycoproteins play in various diseases. By understanding how these proteins function and interact in pathological conditions, new strategies for treatment can be devised .
作用機序
特性
IUPAC Name |
[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODQGPKRSTUNAT-FTWQHDNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





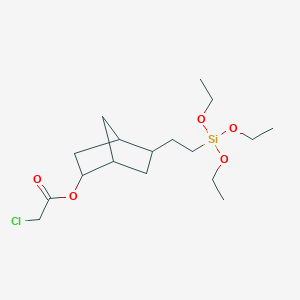
![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
